molecular formula C4H9NO3 B8756691 Butanoic acid,4-(aminooxy)-, hydrobromide (1:1)

Butanoic acid,4-(aminooxy)-, hydrobromide (1:1)

Cat. No.: B8756691
M. Wt: 119.12 g/mol
InChI Key: SVAAPFWNUGXEIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Butanoic acid,4-(aminooxy)-, hydrobromide (1:1) is a non-proteinogenic amino acid characterized by the presence of an aminooxy functional group attached to the butyric acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: Butanoic acid,4-(aminooxy)-, hydrobromide (1:1) can be synthesized through several methods. One common approach involves the reaction of butyric acid with hydroxylamine under acidic conditions to form the aminooxy group. Another method includes the use of oxime ligation, which supports the regiospecific incorporation of the aminooxy moiety .

Industrial Production Methods: Industrial production of Butanoic acid,4-(aminooxy)-, hydrobromide (1:1) often involves fermentation processes using specific bacterial strains. For instance, Clostridium tyrobutyricum is a promising microorganism for the production of butyric acid derivatives . The fermentation process can be optimized through various techniques, including batch, fed-batch, and continuous fermentation combined with cell recycling or immobilization .

Chemical Reactions Analysis

Types of Reactions: Butanoic acid,4-(aminooxy)-, hydrobromide (1:1) undergoes several types of chemical reactions, including:

    Oxidation: The aminooxy group can be oxidized to form corresponding oximes.

    Reduction: Reduction reactions can convert the aminooxy group to an amine.

    Substitution: The aminooxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed: The major products formed from these reactions include oximes, amines, and substituted derivatives of Butanoic acid,4-(aminooxy)-, hydrobromide (1:1).

Scientific Research Applications

Butanoic acid,4-(aminooxy)-, hydrobromide (1:1) has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: Butanoic acid,4-(aminooxy)-, hydrobromide (1:1) is unique due to its aminooxy functional group, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit pyridoxal phosphate-dependent enzymes sets it apart from other similar compounds .

Properties

Molecular Formula

C4H9NO3

Molecular Weight

119.12 g/mol

IUPAC Name

4-aminooxybutanoic acid

InChI

InChI=1S/C4H9NO3/c5-8-3-1-2-4(6)7/h1-3,5H2,(H,6,7)

InChI Key

SVAAPFWNUGXEIM-UHFFFAOYSA-N

Canonical SMILES

C(CC(=O)O)CON

Origin of Product

United States

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